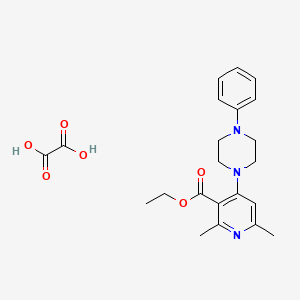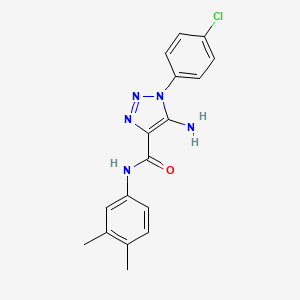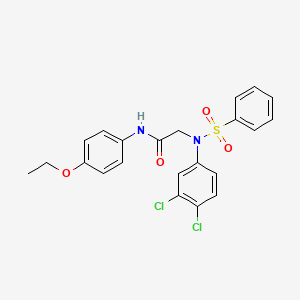
ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate, also known as EPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate is believed to exert its effects through the modulation of various biological pathways, including the dopamine and serotonin systems. Specifically, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to the compound's potential therapeutic effects in various diseases, such as schizophrenia and depression.
Biochemical and Physiological Effects:
ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate can modulate neurotransmitter systems and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate. One potential direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate and its effects on various biological pathways.
合成方法
The synthesis of ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate involves the reaction between 2,6-dimethyl-4-chloronicotinic acid and N-phenylpiperazine in the presence of triethylamine and ethyl chloroformate. The resulting product is then treated with oxalic acid to obtain ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate in the form of a white solid.
科学研究应用
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and schizophrenia. In neuroscience, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin. In materials science, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been explored for its potential use as a building block for the synthesis of novel materials.
属性
IUPAC Name |
ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C2H2O4/c1-4-25-20(24)19-16(3)21-15(2)14-18(19)23-12-10-22(11-13-23)17-8-6-5-7-9-17;3-1(4)2(5)6/h5-9,14H,4,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQYEPZJNONSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCN(CC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)

![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)


![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)